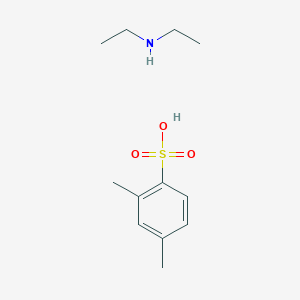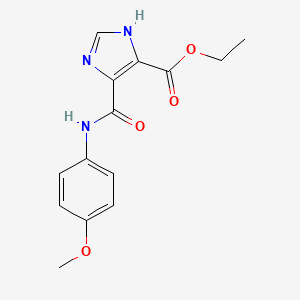
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at one end of the polymer chain. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid group, resulting in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid involves its ability to interact with various molecular targets and pathways. The compound’s long polyethylene glycol chain allows it to form hydrogen bonds and interact with hydrophilic surfaces, enhancing the solubility and stability of the molecules it is attached to. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of hydrophobic drugs.
Comparación Con Compuestos Similares
2,5,8,11,14,17,20,23,26-Nonaoxadotriacontan-32-oic acid can be compared with other polyethylene glycol derivatives, such as:
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: This compound has a longer polyethylene glycol chain and is used in similar applications but may offer different solubility and stability properties.
The uniqueness of this compound lies in its specific chain length and functional group, which confer distinct properties and applications compared to other polyethylene glycol derivatives.
Propiedades
Número CAS |
477775-62-5 |
|---|---|
Fórmula molecular |
C23H46O11 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C23H46O11/c1-26-7-8-28-11-12-30-15-16-32-19-20-34-22-21-33-18-17-31-14-13-29-10-9-27-6-4-2-3-5-23(24)25/h2-22H2,1H3,(H,24,25) |
Clave InChI |
FIIJHOIACANQKS-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
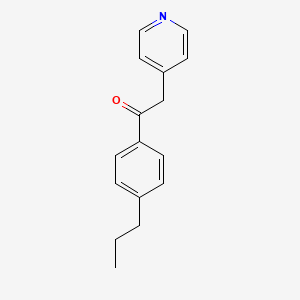
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
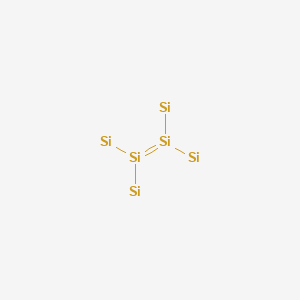
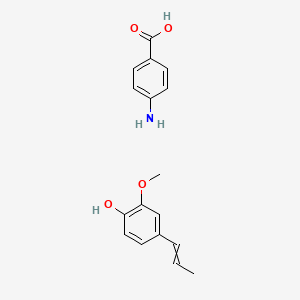


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
